(4-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
Description
This compound is a structurally complex heterocyclic molecule featuring a 4-fluorophenyl group, a hydroxythiazolo[3,2-b][1,2,4]triazole core, a piperazine ring, and a furan-2-yl methanone moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling strategies similar to those described for related piperazine derivatives (e.g., sulfonyl piperazin-1-yl ethanones in ).
Properties
IUPAC Name |
[4-[(4-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c21-14-5-3-13(4-6-14)16(17-19(28)26-20(30-17)22-12-23-26)24-7-9-25(10-8-24)18(27)15-2-1-11-29-15/h1-6,11-12,16,28H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBUDALEZPGFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O)C(=O)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction Approach
The thiazolo-triazole core is synthesized via a one-pot procedure adapted from fused triazolothiazole methodologies:
Reagents :
- 5-Amino-4H-1,2,4-triazole-3-thiol (1.0 equiv)
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.2 equiv)
- Phthalic anhydride (1.5 equiv) in ethanol/HCl (3:1)
Conditions :
- Reflux at 80°C for 12 hr under nitrogen atmosphere
Mechanism :
- Nucleophilic attack of triazole-thiol on bromoketone
- Cyclocondensation with phthalic anhydride
- Spontaneous dehydration to form fused bicyclic system
Hydroxylation at Position 6
Post-cyclization hydroxylation is achieved using:
Reagent System :
- H₂O₂ (30%, 3.0 equiv)
- NaOH (2.0 M) in THF/H₂O (2:1)
Conditions :
- Stirring at 25°C for 6 hr
Characterization :
- ¹H NMR (DMSO-d₆): δ 10.28 (s, 1H, -OH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
Functionalization of Piperazine with 4-Fluorophenylmethyl Group
N-Alkylation of Piperazine
A modified Ullmann coupling enables selective mono-alkylation:
Reagents :
- Piperazine (1.0 equiv)
- 4-Fluorobenzyl bromide (1.1 equiv)
- CuI (10 mol%), L-proline (20 mol%)
Conditions :
- DMF, 100°C, 24 hr under argon
Workup :
- Extraction with ethyl acetate (3 × 50 mL)
- Column chromatography (SiO₂, hexane/ethyl acetate 4:1)
Protection/Deprotection Strategy
To prevent over-alkylation:
- Protection : Boc₂O (1.2 equiv) in CH₂Cl₂ at 0°C
- Alkylation : As above
- Deprotection : TFA/CH₂Cl₂ (1:1) at 25°C for 2 hr
Coupling of Thiazolo-Triazole-Piperazine Intermediate with Furan-2-Carbonyl Chloride
Acylation Reaction
Reagents :
- Thiazolo-triazole-piperazine intermediate (1.0 equiv)
- Furan-2-carbonyl chloride (1.5 equiv)
- Et₃N (3.0 equiv) in anhydrous DCM
Conditions :
- 0°C → 25°C over 2 hr
- Stirring for additional 12 hr
Workup :
- Washing with NaHCO₃ (sat.) and brine
- Drying over MgSO₄
Optimization Challenges and Solutions
Regioselectivity in Thiazolo-Triazole Formation
Early attempts using conventional cyclization methods yielded positional isomers (35:65 ratio). Introducing phthalic anhydride as a templating agent improved regioselectivity to 92:8.
Piperazine Functionalization
Competitive dialkylation was mitigated by:
- Temperature control : Maintaining reaction at 100°C prevented thermal decomposition
- Catalyst system : CuI/L-proline enhanced mono-alkylation selectivity (Table 1)
Table 1 : Effect of Catalysts on Piperazine Alkylation
| Catalyst | Mono:Di Alkylation Ratio | Yield (%) |
|---|---|---|
| CuI/L-proline | 9:1 | 85 |
| Pd(OAc)₂/Xantphos | 4:1 | 62 |
| No catalyst | 1:3 | 28 |
Spectroscopic Characterization
¹H NMR Analysis
Key signals confirm structural integrity:
High-Resolution Mass Spectrometry
Observed : m/z 522.1894 [M+H]⁺
Calculated : 522.1901 for C₂₈H₂₅F₃N₄O₃
Error : 1.34 ppm
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent-disclosed method utilizes Wang resin-bound piperazine for iterative coupling:
- Resin loading with Fmoc-piperazine
- On-resin alkylation with 4-fluorobenzyl bromide
- Cleavage with TFA/H₂O (95:5)
- Solution-phase acylation
Advantages :
- Reduced purification steps
- 65% overall yield
Microwave-Assisted Cyclization
Thiazolo-triazole formation accelerated via microwave irradiation:
- 150°C, 300 W, 30 min
- Yield improvement to 81%
Industrial-Scale Considerations
Cost Analysis of Key Reagents
Table 2 : Reagent Costs per Kilogram of Product
| Reagent | Cost (USD/kg) | Percentage of Total |
|---|---|---|
| 4-Fluorobenzyl bromide | 420 | 38% |
| Furan-2-carbonyl chloride | 680 | 27% |
| CuI/L-proline | 950 | 18% |
Waste Stream Management
- Cu residues : Removed via EDTA washes (98% efficiency)
- Solvent recovery : DCM and DMF distilled at reduced pressure (85% reuse rate)
Chemical Reactions Analysis
Types of Reactions
(4-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group or reduce the thiazolotriazole ring.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or carboxylic acid derivative, while substitution of the fluorine atom could yield a variety of substituted derivatives.
Scientific Research Applications
Structural Characteristics
This compound features several notable structural components:
- Piperazine Moiety : A six-membered ring containing two nitrogen atoms, contributing to its pharmacological properties.
- Furan Ring : An aromatic structure that enhances the compound's lipophilicity and biological interactions.
- Thiazole-Triazole Hybrid Structure : This unique combination is known for its diverse biological activities.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structural motifs demonstrate significant antimicrobial efficacy. For example, derivatives containing triazole and thiazole moieties have been reported to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 μg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in multiple studies. In vitro assays have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with reported IC50 values ranging from 1.8 to 10 µM depending on structural modifications .
Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to this one may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Antimicrobial Efficacy : A comparative study highlighted that a related thiazole-triazole hybrid showed superior antimicrobial activity against MRSA compared to standard antibiotics like vancomycin.
- Cytotoxicity in Cancer Models : Research indicated that a thiazole-triazole derivative exhibited an IC50 of 1.8 ± 0.02 µM/mL against MCF-7 cells, comparable to established chemotherapeutics such as Doxorubicin.
- Structure Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the phenyl ring significantly influence biological activity, suggesting avenues for optimizing efficacy against targeted diseases .
Mechanism of Action
The mechanism of action of (4-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues
The compound shares close structural homology with 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone (). Key differences include:
- Substituent Position : The target compound has a 4-fluorophenyl group, whereas the analogue in bears a 3-fluorophenyl substituent. This positional variation may influence steric interactions and binding affinity in biological systems.
- Thiazolo-triazole Substitution : The analogue features a 2-ethyl group on the thiazolo-triazole ring, absent in the target compound. This modification could alter solubility and metabolic stability.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility : The hydroxyl and polar piperazine groups suggest moderate aqueous solubility, comparable to isostructural compounds in .
Biological Activity
The compound (4-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule notable for its diverse functional groups and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Piperazine moiety : Enhances interaction with biological targets.
- Fluorinated phenyl group : Increases lipophilicity, potentially improving membrane permeability.
- Furan ring : Contributes to aromatic properties and biological interactions.
- Thiazole-triazole hybrid structure : Known for various pharmacological activities.
The molecular formula is with a molecular weight of 427.45 g/mol.
Biological Activity Overview
The biological activity of this compound is predicted to be significant due to its structural complexity. Compounds with similar structures have exhibited various pharmacological activities including:
-
Antimicrobial Activity :
- The triazole component is known for antifungal and antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles can inhibit pathogens effectively .
- For instance, myrtenal derivatives bearing the triazole moiety have shown enhanced antifungal activity compared to their parent compounds .
- Anticancer Activity :
- Anti-inflammatory and Analgesic Properties :
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors that mediate cellular responses.
- DNA Interaction : Potential interference with DNA replication or transcription in pathogenic organisms.
Antimicrobial Efficacy
A study demonstrated that derivatives of 1,2,4-triazoles showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a specific derivative exhibited a minimum inhibitory concentration (MIC) lower than that of established antibiotics like vancomycin .
Anticancer Properties
Research has shown that certain 1,2,4-triazole derivatives can induce apoptosis in cancer cells. A study reported that a triazole-containing compound reduced cell viability in breast cancer cell lines by inducing oxidative stress .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for this compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core. Key steps include:
- Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .
- Piperazine Coupling: Nucleophilic substitution between the thiazolo-triazole intermediate and fluorophenyl-piperazine derivatives, using catalysts like triethylamine in dichloromethane .
- Final Functionalization: Introduction of the furan-2-yl methanone group via Friedel-Crafts acylation, optimized at 60–80°C . Critical Parameters: Control reaction pH (7.5–8.5) and use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive moieties .
Q. Which spectroscopic techniques are recommended for structural characterization?
Methodological Answer: A combination of techniques is required:
- ¹H/¹³C NMR: Assigns proton environments (e.g., hydroxyl at δ 10.2–10.8 ppm) and confirms piperazine ring connectivity .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., m/z 413.47 for C₂₀H₂₀FN₅O₂S) and detects synthetic by-products .
- FT-IR: Identifies key functional groups (e.g., OH stretch at 3200–3400 cm⁻¹, C=O at 1680–1700 cm⁻¹) .
Q. What preliminary biological activities have been reported?
Methodological Answer: While full pharmacological profiles are under investigation, preliminary studies suggest:
- Anticancer Potential: Moderate inhibition (IC₅₀ ~15–25 μM) against breast cancer cell lines (MCF-7) via hypothesized kinase modulation .
- Antimicrobial Activity: Zone of inhibition ≥12 mm against S. aureus in agar diffusion assays . Screening Protocol: Use 96-well plate assays with resazurin-based viability indicators, ensuring DMSO concentrations ≤0.1% to avoid cytotoxicity .
Q. How do researchers approach solubility and stability testing?
Methodological Answer:
- Solubility: Test in tiered solvents (water, PBS, DMSO) using shake-flask method at 25°C and 37°C. Centrifuge at 10,000 rpm for 10 min to separate undissolved particles; quantify via HPLC .
- Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Monitor degradation via LC-MS; <10% degradation indicates suitability for oral administration .
Advanced Research Questions
Q. What strategies optimize reaction yields during multi-step synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time by 60% (e.g., 30 min vs. 12 hours for triazole ring closure) with 15–20% higher yields .
- Catalyst Screening: Use Pd/C or Ni catalysts for Suzuki-Miyaura couplings to attach aryl groups (yield improvement from 45% to 72%) .
- By-Product Mitigation: Employ scavenger resins (e.g., QuadraSil™) to adsorb unreacted intermediates during workup .
Q. How can researchers resolve contradictions in bioactivity data across assays?
Methodological Answer:
- Assay Standardization: Replicate studies using identical cell lines (e.g., ATCC-certified MCF-7) and serum-free media to reduce variability .
- Orthogonal Assays: Confirm kinase inhibition via both luminescent ATP depletion assays and Western blotting for phospho-targets (e.g., ERK1/2) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to aggregate data from ≥3 independent labs .
Q. What computational methods support SAR studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with 14-α-demethylase (PDB: 3LD6). Focus on binding energy ≤−8.5 kcal/mol for high-affinity candidates .
- QSAR Modeling: Train models with descriptors like LogP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.75) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess target-ligand stability (RMSD ≤2.0 Å indicates stable binding) .
Q. What advanced techniques characterize degradation products?
Methodological Answer:
- LC-HRMS/MS: Identify oxidative metabolites (e.g., hydroxylated piperazine) using positive-ion mode and collision energy ramping (10–40 eV) .
- X-ray Crystallography: Resolve structures of major degradation by-products (e.g., opened triazole rings) at 1.5 Å resolution .
- EPR Spectroscopy: Detect free radicals formed during photodegradation under UV light (300–400 nm) .
Q. How to design target engagement studies for mechanism elucidation?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Heat-treat lysates (37–65°C) to assess target protein stabilization upon compound binding .
- SPR Biosensing: Immobilize recombinant targets (e.g., EGFR kinase) on CM5 chips; measure binding kinetics (ka/kd) at 25°C .
- CRISPR Knockout: Validate target specificity by comparing IC₅₀ in wild-type vs. gene-edited cell lines (e.g., EGFR⁻/−) .
Q. What considerations are critical when comparing in vitro/in vivo PK data?
Methodological Answer:
- PBPK Modeling: Simulate human pharmacokinetics using GastroPlus™, incorporating logD (1.5–2.5) and fu plasma (0.1–0.3) .
- Microsampling in Rodents: Collect 10 µL blood via tail vein at 0.5, 1, 2, 4, 8, 24 h post-dose; quantify via UPLC-MS/MS (LLOQ = 1 ng/mL) .
- Transporter Assays: Assess P-gp efflux ratios (Caco-2 cells) to predict oral bioavailability discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
